4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1032296-44-8
VCID: VC2248419
InChI: InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17)
SMILES: CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid

CAS No.: 1032296-44-8

Cat. No.: VC2248419

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid - 1032296-44-8

Specification

CAS No. 1032296-44-8
Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17)
Standard InChI Key YJEDAUMNUZMIPT-UHFFFAOYSA-N
SMILES CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C
Canonical SMILES CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C

Introduction

Chemical Identity and Fundamental Properties

Basic Identification

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is classified as a heterocyclic organic compound containing multiple nitrogen and oxygen atoms in its ring structures. The compound's basic identification parameters are summarized in the table below:

ParameterValue
CAS Number1032296-44-8
Molecular FormulaC₁₂H₁₅N₃O₃
Molecular Weight249.27 g/mol
Systematic IUPAC Name4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid

The compound features a unique structural arrangement that combines a pyrazole ring system with an isoxazole moiety, connected by a methylene bridge.

Structural Characteristics

The molecular structure of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid consists of several key components:

  • A 3,5-dimethyl-1H-pyrazole ring with methyl groups at positions 3 and 5

  • An isoxazole ring with an ethyl substituent at position 5

  • A carboxylic acid group at position 3 of the isoxazole ring

  • A methylene bridge connecting the pyrazole and isoxazole rings

This arrangement creates a molecule with specific spatial orientation and functional group positioning that contributes to its chemical reactivity and biological interactions.

Synthesis Methodologies

General Synthetic Approach

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically employs standard organic chemistry procedures involving the reaction between 3,5-dimethyl-1H-pyrazole and appropriate isoxazole derivatives.

Reaction Conditions

The compound is typically synthesized under controlled laboratory conditions, often using reflux techniques with alcoholic solvents. The general reaction pathway involves:

  • Initial preparation of the 3,5-dimethyl-1H-pyrazole component

  • Separate synthesis of the isoxazole derivative with the ethyl group at position 5

  • Coupling reaction to form the methylene bridge between the two ring systems

  • Final modifications to ensure the carboxylic acid group is properly positioned

Common solvents employed in this synthesis include methanol or ethanol, with the reaction typically conducted under reflux conditions to ensure complete conversion.

Comparison with Related Compounds

Structure-Activity Relationships

Comparative Analysis with Structural Analogues

When comparing 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid with structurally related compounds, several patterns emerge:

CompoundMolecular WeightKey Structural DifferencePotential Impact on Activity
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid249.27 g/molEthyl group at position 5 of isoxazoleEnhanced lipophilicity
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid207.19 g/molDirect connection between rings (no methylene bridge)Altered molecular flexibility
4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid235.24 g/molMethyl instead of ethyl at position 5Reduced lipophilicity
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid207.19 g/molMethyl group only at position 4 of pyrazoleDifferent electronic distribution

The positioning of substituents and connecting groups between the heterocyclic rings significantly influences the compounds' biological activity profiles .

Critical Structural Features

Several structural features are critical to the biological activity of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid:

  • The carboxylic acid group at position 3 of the isoxazole ring serves as a potential hydrogen bond donor/acceptor for target binding

  • The methylene bridge between rings provides conformational flexibility

  • The dimethyl substitution on the pyrazole ring influences electronic distribution

  • The ethyl group at position 5 of the isoxazole enhances lipophilicity

These features collectively determine the compound's ability to interact with biological targets, particularly enzymes involved in inflammatory pathways.

Physicochemical Properties and Analysis

Solubility and Stability Characteristics

Based on its chemical structure, 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid likely exhibits:

  • Limited water solubility due to its predominantly hydrophobic structure

  • Good solubility in polar organic solvents like alcohols and DMSO

  • pH-dependent solubility influenced by the carboxylic acid group

  • Moderate stability under normal laboratory conditions, with potential sensitivity to strongly basic conditions

These properties significantly influence its handling, formulation, and biological testing protocols.

Analytical Characterization Techniques

Proper identification and characterization of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically employ multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy to identify functional groups

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for three-dimensional structural analysis

These techniques provide complementary data that collectively establish the identity, purity, and structural integrity of the compound.

Future Research Directions

Expanding Biological Activity Profiles

Future research on 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid should focus on:

  • Comprehensive evaluation of its anti-inflammatory potency across multiple in vitro and in vivo models

  • Investigation of potential activities beyond inflammation, such as antimicrobial or antioxidant properties

  • Detailed toxicological profiling to assess safety margins

  • Exploration of specific molecular targets beyond COX enzymes

These investigations would provide a more complete understanding of the compound's biological activity spectrum.

Structure Optimization Strategies

Based on initial pharmacological findings, structure optimization efforts could pursue:

  • Development of a focused library of analogues with systematic variations at key positions

  • Computational modeling to predict binding affinities with target proteins

  • Quantitative structure-activity relationship (QSAR) studies to identify optimal substituent patterns

  • Investigation of bioisosteric replacements for the carboxylic acid group

These approaches may yield improved variants with enhanced potency, selectivity, or pharmacokinetic properties.

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